3,5-Di-O-galloylshikimic acid

Vue d'ensemble

Description

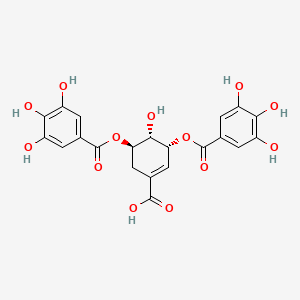

3,5-Di-O-galloylshikimic acid is an organic compound known for its relevance in life sciences research. It is a derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic compounds in plants. This compound is characterized by the presence of two galloyl groups attached to the shikimic acid backbone, which contributes to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-galloylshikimic acid typically involves the esterification of shikimic acid with gallic acid. The reaction is carried out under acidic conditions, often using a mixture of ethanol and hydrochloric acid as the solvent and catalyst, respectively. The reaction is conducted at room temperature for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the maceration of plant materials rich in shikimic acid and gallic acid, followed by extraction and purification using chromatographic techniques. The use of advanced extraction methods, such as supercritical fluid extraction, can enhance the yield and purity of the compound .

Analyse Des Réactions Chimiques

Hydrolysis and Degradation Reactions

3,5-Di-O-galloylshikimic acid undergoes stepwise hydrolysis under acidic or enzymatic conditions, leading to sequential loss of galloyl groups:

-

First hydrolysis : Cleavage of one galloyl group (Δm=152) forms 3-O-galloylshikimic acid.

| Reaction Stage | Product | Molecular Weight Change | Fragmentation Pattern |

|---|---|---|---|

| Initial | This compound | – | [M–H]⁻ at m/z 629.079 |

| First cleavage | 3-O-galloylshikimic acid | –152 | [M–H]⁻ at m/z 477.067 |

| Second cleavage | Shikimic acid | –152 | [M–H]⁻ at m/z 325.057 |

This degradation mirrors the fragmentation observed in mass spectrometry (MS/MS), where galloyl groups are lost sequentially .

Analytical Fragmentation

The compound exhibits characteristic MS/MS fragmentation patterns:

-

Galloyl group loss : Successive cleavage of galloyl moieties (Δm=152 per group) generates digalloyl and monogalloyl derivatives .

-

Shikimic acid backbone cleavage : Further fragmentation yields ions at m/z 275.0200 (decarboxylated shikimate) and m/z 125.02 (gallic acid-related fragments) .

| Fragment Ion | m/z | Formula | Key Reaction |

|---|---|---|---|

| [M–H]⁻ | 629.079 | C₂₅H₁₈O₁₃ | Intact molecule |

| [M–H–G]⁻ | 477.067 | C₁₇H₁₂O₉ | Loss of one galloyl group |

| [M–H–2G]⁻ | 325.057 | C₇H₆O₅ | Loss of two galloyl groups |

Oxidative and Reductive Transformations

While direct oxidative/reductive reactions for this compound are not explicitly detailed in the provided sources, related compounds undergo:

-

Oxidation : Galloyl groups may generate quinones via enzymatic or chemical oxidation, though specific mechanisms for this compound require further study.

-

Reduction : Potential conversion to dihydro derivatives, though experimental evidence is limited in the reviewed literature.

Applications De Recherche Scientifique

Chemical Properties and Structure

3,5-DGSA is a derivative of shikimic acid, characterized by the presence of two galloyl groups attached at the 3 and 5 positions. Its molecular formula is with a molecular weight of 477.37 g/mol. The compound exhibits significant solubility in water and organic solvents, which enhances its bioavailability for therapeutic applications.

Antioxidant Properties

Research indicates that 3,5-DGSA possesses strong antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A study demonstrated that 3,5-DGSA exhibited considerable inhibition of lipid peroxidation and increased the activity of endogenous antioxidant enzymes in vitro .

Antimicrobial Effects

3,5-DGSA has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, it was found to inhibit the growth of Candida albicans and Escherichia coli at low concentrations . The minimum inhibitory concentration (MIC) values for these pathogens were significantly lower than those for conventional antibiotics, suggesting its potential as a natural antimicrobial agent.

Antidiabetic Activity

The compound has shown promise in managing diabetes through its inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. In a study involving Wistar albino rats, administration of 3,5-DGSA resulted in significant reductions in postprandial blood glucose levels, indicating its potential use in diabetes treatment .

Pharmacological Studies

A pharmacological study investigated the effects of 3,5-DGSA on diabetic rats. The results indicated that treatment led to improved glucose tolerance and reduced serum glucose levels compared to untreated controls. This study underscores the compound's potential as an adjunct therapy for diabetes management .

Food Preservation

The antioxidant properties of 3,5-DGSA have also been explored in food science for preservation purposes. Its ability to inhibit lipid oxidation makes it a candidate for natural preservatives in food products. A comparative study showed that incorporating 3,5-DGSA into food formulations significantly extended shelf life while maintaining nutritional quality .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 3,5-Di-O-galloylshikimic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anti-viral Activity: The compound interferes with viral replication by inhibiting key enzymes involved in the viral life cycle.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4,5-Tri-O-galloylshikimic acid

- 1,3,4,5-Tetra-O-galloylquinic acid

- Punicalin

- Punicalagin

Uniqueness

3,5-Di-O-galloylshikimic acid is unique due to its specific structure, which allows it to exhibit a distinct set of chemical and biological properties. Compared to other similar compounds, it has a balanced combination of antioxidant, anti-inflammatory, and anti-viral activities, making it a versatile compound for various applications .

Activité Biologique

3,5-Di-O-galloylshikimic acid (3,5-DGSA) is a polyphenolic compound derived from shikimic acid, notable for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, antiviral, and cytotoxic properties, supported by recent research findings and data.

Chemical Structure and Properties

3,5-DGSA is characterized by two galloyl groups esterified to the hydroxyl groups of shikimic acid. Its chemical formula is with a molecular weight of 462.36 g/mol. The presence of multiple hydroxyl groups contributes to its significant antioxidant properties.

Antioxidant Activity

3,5-DGSA exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It donates hydrogen atoms from its hydroxyl groups, effectively neutralizing reactive oxygen species (ROS) .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Quercetin | 30 | Free radical scavenging |

| Vitamin C | 50 | Electron donation |

Anti-inflammatory Effects

Research indicates that 3,5-DGSA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the suppression of NF-κB signaling pathways, leading to reduced inflammation in various models .

Antiviral Activity

3,5-DGSA has shown promising antiviral activity against several viruses. Notably, it demonstrates inhibitory effects on the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. In vitro studies reveal that 3,5-DGSA can reduce viral titers significantly at concentrations as low as 50 µg/mL .

Table 2: Antiviral Efficacy

| Virus | Concentration (µg/mL) | Viral Titer Reduction (log CCID50/mL) |

|---|---|---|

| SARS-CoV-2 | 50 | 2.1 |

| HSV-1 | 100 | 1.0 |

| Influenza A | 200 | 1.5 |

Cytotoxicity Studies

Cytotoxic evaluations have demonstrated that 3,5-DGSA possesses selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. For example, the compound showed a CC50 value of approximately 60 µg/mL against MDA-MB-231 breast cancer cells .

Table 3: Cytotoxicity Data

| Cell Line | CC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| VERO | >100 | - |

| HeLa | 53.72 | 1.4 |

| MDA-MB-231 | 60 | - |

The biological activities of 3,5-DGSA can be attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokine production.

- Antiviral Activity : Interference with viral replication by inhibiting key viral enzymes.

Case Studies

- Inhibition of SARS-CoV-2 Mpro : A study highlighted the potential of 3,5-DGSA as an inhibitor of the main protease in SARS-CoV-2, suggesting its utility in developing antiviral therapies against COVID-19 .

- Cytotoxicity Against Cancer Cells : A research project demonstrated that 3,5-DGSA selectively induced apoptosis in various cancer cell lines while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASRJYBPBZZTBO-IIDMSEBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241957 | |

| Record name | 3,5-Di-O-galloylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-52-9 | |

| Record name | 3,5-Di-O-galloylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095753529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-O-galloylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.